2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone
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Overview
Description
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone is a complex organic compound with the molecular formula C21H14Cl2N2O3S This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a sulfonylmethyl group attached to a dichlorophenyl ring
Preparation Methods
The synthesis of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone typically involves multiple steps. One common synthetic route includes the reaction of 2,4-dichlorobenzene sulfonyl chloride with a suitable quinazolinone derivative under controlled conditions . The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The quinazolinone core may also play a role in binding to biological targets, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone include other quinazolinone derivatives and sulfonyl-containing compounds. For example:
2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-4(3H)-quinazolinone: Lacks the phenyl group but has similar structural features.
3-phenyl-4(3H)-quinazolinone: Lacks the sulfonylmethyl group but retains the quinazolinone core. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)sulfonylmethyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-14-10-11-19(17(23)12-14)29(27,28)13-20-24-18-9-5-4-8-16(18)21(26)25(20)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFLFIMECMQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CS(=O)(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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